5-Amino-2-pyridin-3-yl-1,3-thiazole-4-carboxamide
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Overview
Description
5-Amino-2-pyridin-3-yl-1,3-thiazole-4-carboxamide is a heterocyclic compound that contains both a thiazole ring and a pyridine ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the amino group and the carboxamide group in this compound makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-pyridin-3-yl-1,3-thiazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-haloketones in the presence of a base to form the thiazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-pyridin-3-yl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole and pyridine derivatives.
Scientific Research Applications
5-Amino-2-pyridin-3-yl-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Amino-2-pyridin-3-yl-1,3-thiazole-4-carboxamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The amino and carboxamide groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity . These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Tiazofurin: An anticancer drug with a thiazole moiety.
Uniqueness
5-Amino-2-pyridin-3-yl-1,3-thiazole-4-carboxamide is unique due to the presence of both a pyridine ring and a thiazole ring, along with amino and carboxamide functional groups. This combination of structural features provides a versatile platform for various chemical reactions and biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H8N4OS |
---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
5-amino-2-pyridin-3-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C9H8N4OS/c10-7(14)6-8(11)15-9(13-6)5-2-1-3-12-4-5/h1-4H,11H2,(H2,10,14) |
InChI Key |
JCUNCZOLOYIHAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=C(S2)N)C(=O)N |
Origin of Product |
United States |
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